molecular formula C18H15ClN2O2S B14274813 4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide CAS No. 154959-63-4

4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide

Cat. No.: B14274813
CAS No.: 154959-63-4
M. Wt: 358.8 g/mol
InChI Key: UNEPVQIAVYQOSK-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide is an organic compound with the molecular formula C19H15ClN2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a chlorinated benzene ring, with an additional phenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminodiphenylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfone derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anticancer properties.

    Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in cancer research.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-chlorophenyl)-2-nitrobenzenesulfonamide
  • 4-chloro-N-(phenylamino-o-tolyl-methylene)-benzenesulfonamide
  • 4-chloro-N-((4-nitrophenylamino)-phenyl-methylene)-benzenesulfonamide

Uniqueness

4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the combination of a chlorinated benzene ring and a phenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

154959-63-4

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

N-(4-anilinophenyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-12-18(13-7-14)24(22,23)21-17-10-8-16(9-11-17)20-15-4-2-1-3-5-15/h1-13,20-21H

InChI Key

UNEPVQIAVYQOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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